

N-(1-Phenylethylidene)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(1-Phenylethylidene)aniline

Cat. No.: B159955

[Get Quote](#)

CAS Number: 1749-19-5 Molecular Formula: C₁₄H₁₃N Molecular Weight: 195.26 g/mol [1][2]

This technical guide provides an in-depth overview of **N-(1-Phenylethylidene)aniline**, a versatile Schiff base widely utilized by researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis protocols, key reactions, and spectroscopic data, presented in a format conducive to advanced research and development.

Physicochemical and Spectroscopic Data

N-(1-Phenylethylidene)aniline is a well-characterized compound. Its fundamental properties and spectroscopic data are summarized below for easy reference.

Property	Value
IUPAC Name	N,1-diphenylethanimine
Synonyms	N-(α -Methylbenzylidene)aniline, N-(1-Phenylethylidene)benzenamine
Appearance	Yellow solid
Melting Point	39-43 °C

Spectroscopic Data	Values
^1H NMR (CDCl_3 , 300 MHz)	δ 8.01-7.98 (m, 2H, arom.), 7.59-7.17 (m, 8H, arom.), 2.60 (s, 3H, CH_3)
^{13}C NMR (CDCl_3 , 75 MHz)	δ 165.2, 151.5, 139.2, 130.2, 128.8, 128.4, 127.1, 123.0, 119.2, 18.9
IR (thin film, cm^{-1})	3031, 2941, 1644, 1217
Mass Spec (GCMS, m/z)	195 $[\text{M}]^+$
Spectroscopic data sourced from The Royal Society of Chemistry Electronic Supplementary Information. [3]	

Synthesis Protocols

The synthesis of **N-(1-Phenylethylidene)aniline** can be achieved through several methods. The most common protocols are detailed below.

Protocol 1: Condensation of Acetophenone and Aniline

This is the most traditional and straightforward method for synthesizing **N-(1-Phenylethylidene)aniline**.[\[1\]](#)

Materials:

- Acetophenone
- Aniline
- Activated 4 Å molecular sieves
- Dry Dichloromethane (CH_2Cl_2)

Procedure:

- In a dry two-neck flask under a nitrogen atmosphere, combine activated 4 Å molecular sieves (35 g), acetophenone (10 mL, 85.73 mmol), and aniline (10.16 mL, 111.44 mmol) in

dry CH_2Cl_2 (40 mL).

- Stir the mixture gently at room temperature for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the molecular sieves.
- Concentrate the filtrate under reduced pressure.
- The resulting residue can be purified by distillation under reduced pressure (175-180 °C) to yield the product as a yellow solid upon cooling.^[4]

Protocol 2: Indium-Catalyzed Synthesis from a Terminal Alkyne

A more modern approach involves the use of an indium triflate catalyst.

Materials:

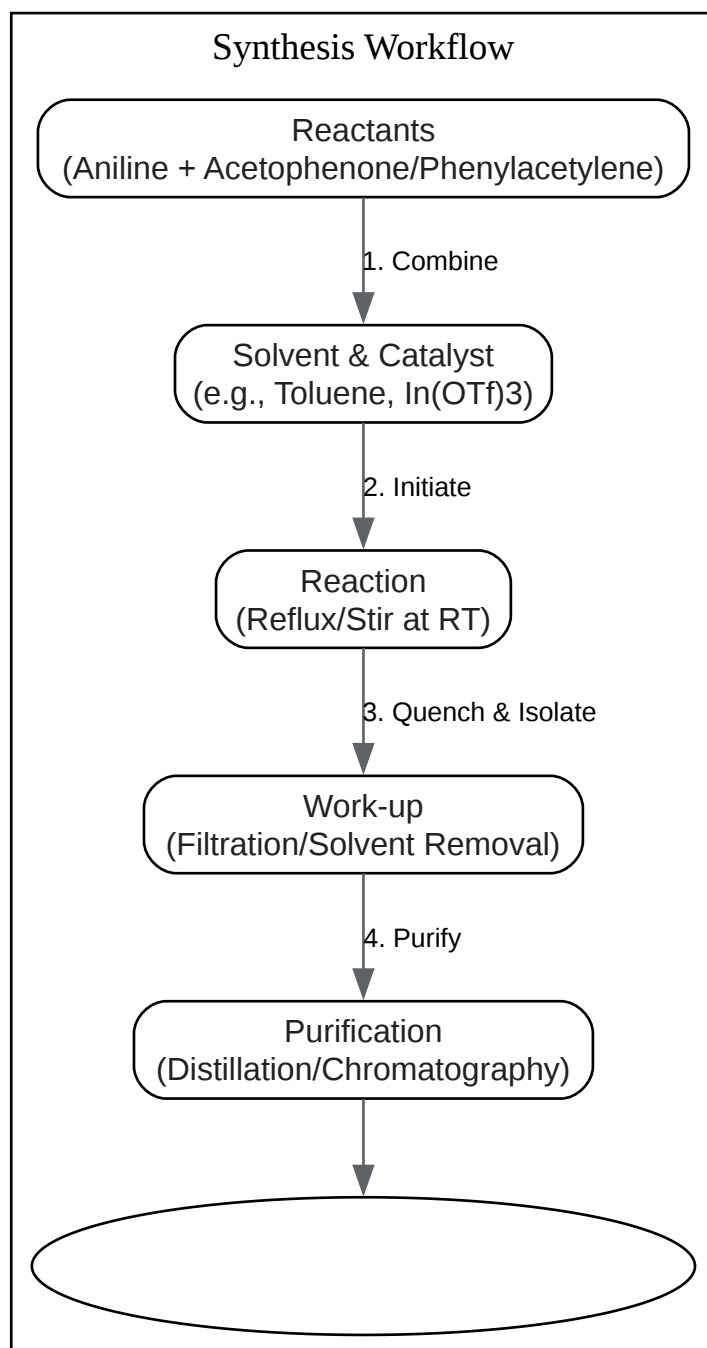
- Aniline
- Phenylacetylene (terminal alkyne)
- Indium(III) triflate ($\text{In}(\text{OTf})_3$)
- Toluene

Procedure:

- To a round-bottom flask, add aniline (5 mmol), phenylacetylene (15 mmol), and $\text{In}(\text{OTf})_3$ (0.5 mmol) in toluene (10 mL).
- Reflux the mixture for 18 hours.
- Monitor the reaction by TLC.
- After the reaction is complete, distill off the solvent under reduced pressure.

- The crude product is then purified by column chromatography on silica gel using a chloroform:hexane (3:7) solvent mixture as the eluent to obtain the pure **N-(1-phenylethylidene)aniline**.^[3]

Below is a diagram illustrating the general synthesis workflow.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-(1-Phenylethylidene)aniline**.

Key Reactions and Applications

N-(1-Phenylethylidene)aniline serves as a crucial substrate and precursor in various organic transformations.

Asymmetric Reduction to Chiral Amines

A significant application of this compound is its use as a benchmark substrate in the development of catalytic systems for the enantioselective reduction of imines to chiral amines.

[5] Chiral amines are vital building blocks in the synthesis of pharmaceuticals and agrochemicals.[4][5] The most prominent method is the organocatalytic hydrosilylation using trichlorosilane (HSiCl_3) as the reducing agent, often catalyzed by prolinamide derivatives.[5]

General Experimental Protocol for Asymmetric Transfer Hydrogenation (Adapted for a model substrate):

Materials:

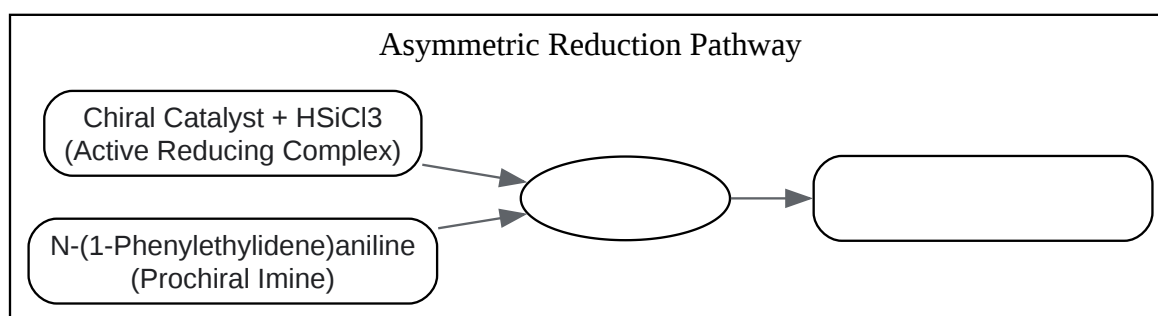
- **N-(1-Phenylethylidene)aniline** derivative
- Ruthenium-based catalyst (e.g., $[\text{RuCl}_2(\text{p-cymene})]_2$)
- Chiral ligand (e.g., (S,S)-TsDPEN)
- Formic acid/triethylamine azeotrope (5:2)
- Anhydrous acetonitrile

Procedure:

- Prepare a stock solution of the catalyst by dissolving the Ruthenium precursor and the chiral ligand in the anhydrous solvent under an inert atmosphere.
- In a separate flask, dissolve the imine substrate in the anhydrous solvent.

- Add a calculated amount of the catalyst stock solution to the imine solution (e.g., to achieve a 100:1 substrate-to-catalyst ratio).
- Add the formic acid/triethylamine azeotrope to the reaction mixture.
- Stir the reaction at a controlled temperature (e.g., 28°C) and monitor its progress by TLC or HPLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting amine by column chromatography on silica gel.
- Determine the enantiomeric excess of the product by chiral HPLC analysis.[2]

The following diagram illustrates the core concept of this catalytic reduction.



[Click to download full resolution via product page](#)

Caption: Catalytic asymmetric reduction of **N-(1-Phenylethylidene)aniline**.

Precursor in Heterocyclic Synthesis

N-(1-Phenylethylidene)aniline is a valuable precursor for synthesizing various heterocyclic compounds. Notably, it is used in reactions with ketones to produce dihydroquinoline derivatives and undergoes palladium-catalyzed cyclization to form 2-substituted indoles.[5] These heterocyclic motifs are prevalent in many pharmacologically active molecules.[5]

Summary of Synthetic Yields

The efficiency of **N-(1-Phenylethylidene)aniline** synthesis can vary depending on the chosen methodology. The table below presents a comparative overview of reported yields for different synthetic approaches.

Reactant 1	Reactant 2	Catalyst	Additive	Solvent	Reaction Time (h)	Yield (%)
Phenylacetylene	Aniline	Hg ₂ Cl ₂ (5 mol%)	Li ₂ CO ₃ (0.2 mol equiv.)	None	4	85

Data from
a study on
Hg(I)-
catalyzed
hydroamin
ation.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy N-(1-Phenylethylidene)aniline | 1749-19-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. N-(1-Phenylethylidene)aniline|CAS 1749-19-5 [benchchem.com]
- To cite this document: BenchChem. [N-(1-Phenylethylidene)aniline: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159955#n-1-phenylethylidene-aniline-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com